Itrocinonide Itrocinonide
Brand Name: Vulcanchem
CAS No.: 106033-96-9
VCID: VC21342739
InChI: InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1
SMILES: CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F
Molecular Formula: C29H38F2O9
Molecular Weight: 568.6 g/mol

Itrocinonide

CAS No.: 106033-96-9

Cat. No.: VC21342739

Molecular Formula: C29H38F2O9

Molecular Weight: 568.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Itrocinonide - 106033-96-9

CAS No. 106033-96-9
Molecular Formula C29H38F2O9
Molecular Weight 568.6 g/mol
IUPAC Name [(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate
Standard InChI InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1
Standard InChI Key GCELVROFGZYBHY-JUVXQCODSA-N
Isomeric SMILES CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)O[C@H](C)OC(=O)OCC)C)O)F)C)F
SMILES CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F
Canonical SMILES CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F

Chemical Properties and Identification

Molecular Details

Itrocinonide possesses a molecular formula of C29H38F2O9, containing a total of 78 atoms including carbon, hydrogen, fluorine, and oxygen . With a calculated molecular weight of 568.6 g/mol, it falls within the typical range for synthetic pharmaceutical compounds . This molecular composition contributes to its specific three-dimensional structure and potential biological interactions, which are critical for determining its pharmaceutical applications.

Chemical Identifiers

The compound is recognized across multiple chemical databases and reference systems, enabling researchers to accurately identify and track information related to this substance. The table below summarizes the key chemical identifiers associated with Itrocinonide:

Identifier TypeValue
PubChem CID9959691
CAS Registry Number106033-96-9
UNII2ZW8NEP6PQ
ChEMBL IDCHEMBL2105863
DSSTox Substance IDDTXSID50883168
NCI Thesaurus CodeC65994
WikidataQ27255871

This extensive identification framework facilitates cross-referencing across scientific literature and databases, ensuring consistency in research and development efforts related to Itrocinonide .

Structural Characteristics

IUPAC Nomenclature

The complete IUPAC name for Itrocinonide is [(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate . This systematic name reflects the compound's complex stereochemistry and functional group arrangement, providing a standardized reference for scientific communication.

Molecular Structure

Itrocinonide features a pentacyclic core structure with multiple stereogenic centers, giving it a complex three-dimensional configuration. The molecule contains:

  • Two fluorine atoms at positions 12 and 19

  • A hydroxyl group at position 11

  • Two methyl groups at positions 9 and 13

  • A propyl group at position 6

  • An oxo (ketone) group at position 16

  • A carboxylate ester linkage at position 8

  • An ethoxycarbonyloxyethyl moiety attached to the carboxylate

This structural complexity contributes to the compound's specific spatial orientation and potential binding capabilities with biological receptors, particularly within the steroid receptor family.

Stereochemistry

Itrocinonide possesses eleven stereogenic centers with defined absolute configurations, as indicated in its IUPAC name (positions 1S, 2S, 4R, 6R, 8S, 9S, 11S, 12R, 13S, 19S, and the 1S configuration in the ethoxycarbonyloxyethyl side chain) . This specific stereochemical arrangement is critical for the compound's biological activity, as even minor changes in stereochemistry can significantly alter receptor interactions and pharmacological effects.

Research Limitations and Future Directions

Current Research Gaps

The available scientific literature on Itrocinonide demonstrates significant knowledge gaps regarding its:

  • Pharmacokinetics and pharmacodynamics

  • Therapeutic efficacy and applications

  • Safety profile and adverse effects

  • Mechanism of action at the molecular level

  • Structure-activity relationships

These limitations highlight the need for comprehensive research into Itrocinonide's biological effects and potential clinical applications.

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